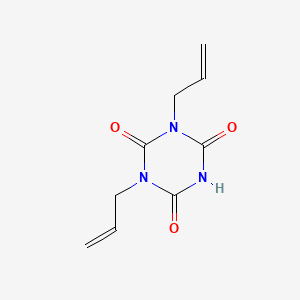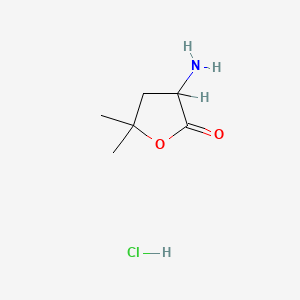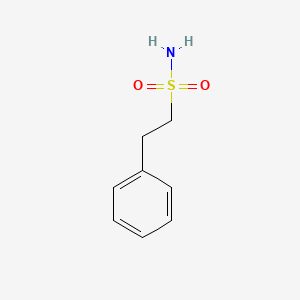
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione
Vue d'ensemble
Description
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11691. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent de réticulation pour la synthèse des polymères
DAIC sert d’agent de réticulation efficace dans la synthèse des polymères. Il est particulièrement utile pour améliorer les propriétés des polymères sous irradiation gamma, les rendant plus résistants à la dégradation. Cette application est cruciale pour la création de matériaux qui nécessitent une stabilité à long terme dans des conditions radioactives .
Monomère d’ionogel
Dans le domaine des ionogels, DAIC est utilisé comme monomère dans la synthèse d’ionogels flexibles avec des propriétés mécaniques améliorées. Le procédé implique une photopolymérisation thiol-ène in situ, qui est une méthode permettant de créer des ionogels pouvant être utilisés dans une variété d’applications, notamment l’électronique et la robotique souple .
Synthèse de matériaux optiques
Les dérivés de DAIC sont synthétisés pour leurs propriétés optiques linéaires. Ces composés sont étudiés pour leur utilisation potentielle dans la création de matériaux présentant des comportements optiques uniques, tels qu’un déplacement bathochrome des bandes d’absorption et une extinction efficace de la fluorescence. Ceci a des implications pour le développement de nouveaux matériaux et dispositifs optiques .
Propriétés optiques non linéaires (NLO)
La structure du composé est propice aux propriétés NLO, qui sont précieuses dans le développement de dispositifs photoniques. Les dérivés de DAIC ont montré qu’ils possédaient de bonnes sections efficaces d’absorption à deux photons, ce qui les rend adaptés à des applications telles que les colorants à deux photons dans l’imagerie biologique fluorescente .
Additif pour matériaux composites
DAIC est ajouté à des matériaux composites, tels que des composites d’acide polylactique/lin, afin d’améliorer leurs performances. Cette amélioration est particulièrement bénéfique sous irradiation gamma, où l’intégrité structurelle des matériaux est primordiale .
Développement de l’électronique et des capteurs
La structure électronique de DAIC peut être manipulée pour créer des matériaux présentant des propriétés électroniques spécifiques. Ces matériaux sont ensuite utilisés dans le développement de capteurs et de dispositifs électroniques qui nécessitent des comportements électroniques précis .
Matériaux résistants aux radiations
En raison de sa stabilité sous rayonnement, DAIC est étudié pour son utilisation dans la création de matériaux pouvant résister à des niveaux élevés de rayonnement. Ceci est particulièrement pertinent dans le contexte de l’exploration spatiale, des réacteurs nucléaires et des applications médicales où la résistance aux radiations est cruciale .
Safety and Hazards
Mécanisme D'action
Target of Action
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also known as Diallyl Isocyanurate (TAIC), is a versatile monomer that is primarily used in polymer synthesis as a crosslinking agent . Its primary targets are the polymer chains where it acts as a bridge, linking different chains together to form a more complex and stable structure .
Mode of Action
The compound interacts with its targets (polymer chains) through a process known as crosslinking. This involves the formation of covalent bonds between different polymer chains, thereby creating a three-dimensional network of interconnected chains . The bulky isocyanurate side groups of TAIC have been found to reduce monomer chain transfer, leading to a higher primary chain length of the TAIC polymer compared to its isomer, triallyl cyanurate .
Biochemical Pathways
The key biochemical pathway involved in the action of Diallyl Isocyanurate is the polymerization process. This process involves the reaction of monomers (small molecules) to form a polymer (large molecule). In the case of Diallyl Isocyanurate, it acts as a crosslinking agent in this process, helping to form a more complex and stable polymer structure .
Pharmacokinetics
Its physical properties such as its boiling point (149-152 °c/4 mmhg) and density (1159 g/mL at 25 °C) have been reported .
Action Environment
The action of Diallyl Isocyanurate is influenced by various environmental factors. For instance, its reactivity and efficacy as a crosslinking agent can be affected by the presence of other chemicals, temperature, and pressure . Furthermore, it has been found that the compound is highly thermally stable, which allows it to retain its functionality even under high temperatures .
Analyse Biochimique
Biochemical Properties
1,3-Diallyl-1,3,5-triazinane-2,4,6-trione plays a crucial role in biochemical reactions, particularly in polymer synthesis. It acts as a crosslinking agent, enhancing the properties and performance of composite materials . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable crosslinked networks. These interactions are primarily driven by the compound’s ability to form covalent bonds with reactive sites on biomolecules, leading to enhanced stability and functionality of the resulting polymers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but can degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to the compound can result in cumulative effects on cellular function, highlighting the importance of understanding its temporal dynamics.
Propriétés
IUPAC Name |
1,3-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-3-5-11-7(13)10-8(14)12(6-4-2)9(11)15/h3-4H,1-2,5-6H2,(H,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVELLBUAKUNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)NC(=O)N(C1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212145 | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6294-79-7 | |
| Record name | Diallyl isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6294-79-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl Isocyanurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3414WR5FZI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)







